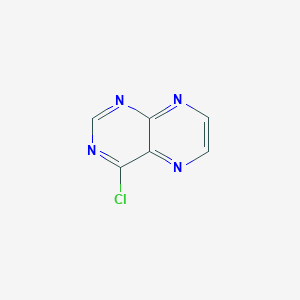

4-Chloropteridine

CAS No.: 72700-48-2

Cat. No.: VC3792956

Molecular Formula: C6H3ClN4

Molecular Weight: 166.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72700-48-2 |

|---|---|

| Molecular Formula | C6H3ClN4 |

| Molecular Weight | 166.57 g/mol |

| IUPAC Name | 4-chloropteridine |

| Standard InChI | InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H |

| Standard InChI Key | RPTAZGNUCCXMMY-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C(=N1)C(=NC=N2)Cl |

| Canonical SMILES | C1=CN=C2C(=N1)C(=NC=N2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloropyridine, systematically named 4-chloropyridine, has the molecular formula C₅H₄ClN and a molecular weight of 113.54 g/mol . Its structure consists of a six-membered aromatic ring containing five carbon atoms, one nitrogen atom, and a chlorine substituent at the para position relative to the nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) name, 4-chloropyridine, reflects this substitution pattern .

Table 1: Key Identifiers of 4-Chloropyridine

| Property | Value |

|---|---|

| CAS Registry Number | 626-61-9 |

| SMILES Notation | C1=CN=CC=C1Cl |

| InChI Key | PVMNPAUTCMBOMO-UHFFFAOYSA-N |

| Molecular Formula | C₅H₄ClN |

| Molecular Weight | 113.54 g/mol |

Spectral and Physical Properties

The compound exhibits a vapor pressure of 4.5 mm Hg at 25°C, indicating volatility under standard conditions . Its Henry’s Law constant (5.2 × 10⁻⁶ atm·m³/mol) suggests moderate volatilization from water surfaces, with estimated half-lives of 7.8 days in rivers and 60 days in lakes . The log Kow (octanol-water partition coefficient) of 1.28 implies low lipophilicity, correlating with a bioconcentration factor (BCF) of 3, indicating minimal bioaccumulation potential .

Synthetic Pathways and Industrial Production

Halogenation of Pyridinols

The primary industrial synthesis involves the halogenation of pyridinols using phosphoryl chloride (POCl₃). This method achieves high yields of 2- and 4-chloropyridines under controlled conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridinol is replaced by chlorine.

Functionalization Reactions

4-Chloropyridine undergoes nucleophilic aromatic substitution with reagents such as mercaptoacetic acid to form pyridylmercaptoacetic acid, a precursor for cephapirin sodium salt . Similarly, reactions with amines or alkoxides yield alkylamine or alkoxy derivatives, expanding its utility in medicinal chemistry.

Table 2: Common Reactions of 4-Chloropyridine

| Reaction Partner | Product Class | Application Example |

|---|---|---|

| Mercaptoacetic Acid | Thioether Derivatives | Cephalosporin Antibiotics |

| Ethanol | Alkoxy Derivatives | Solubility Modifiers |

| Methylamine | Alkylamine Derivatives | Pharmaceutical Intermediates |

Environmental Fate and Ecotoxicology

Table 3: Environmental Parameters of 4-Chloropyridine

| Parameter | Value |

|---|---|

| Soil Adsorption (Koc) | 120 |

| Volatilization Half-Life (River) | 7.8 days |

| Volatilization Half-Life (Lake) | 60 days |

| Biodegradation (Aerobic) | 67–85% over 64 days |

Pharmacological Applications

Antibiotic Synthesis

4-Chloropyridine’s derivative, pyridylmercaptoacetic acid, is integral to synthesizing cephapirin, a first-generation cephalosporin . This antibiotic’s mechanism involves β-lactam ring-mediated inhibition of bacterial cell wall synthesis.

Emerging Therapeutic Roles

Recent research explores its use in kinase inhibitors and antiviral agents, leveraging its ability to modulate electronic properties in heterocyclic scaffolds . For example, 4-chloropyridine-containing compounds are being investigated for activity against RNA viruses.

| Parameter | Value |

|---|---|

| GHS Hazard Class | Irritant (Category 2) |

| Recommended PPE | Gloves, Respirators |

| Storage Conditions | Cool, Dry, Ventilated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume